molecular formula C28H22N2O3 B11659154 4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11659154
M. Wt: 434.5 g/mol
InChI Key: HBTUKMFTECQLKU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core linked to a benzoxazole ring and a benzyloxy group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(benzyloxy)benzoic acid with 2-(2-methylphenyl)-1,3-benzoxazole-5-amine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of structural features, including the benzamide core, benzoxazole ring, and benzyloxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C28H22N2O3/c1-19-7-5-6-10-24(19)28-30-25-17-22(13-16-26(25)33-28)29-27(31)21-11-14-23(15-12-21)32-18-20-8-3-2-4-9-20/h2-17H,18H2,1H3,(H,29,31)

InChI Key

HBTUKMFTECQLKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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